molecular formula C14H24N2O2 B2659926 Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate CAS No. 2060020-48-4

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate

Cat. No.: B2659926
CAS No.: 2060020-48-4
M. Wt: 252.358
InChI Key: DONLAKDVNUXGSC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. The tert-butyl ester group is then introduced through esterification reactions. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler molecules with reduced functional groups .

Scientific Research Applications

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate is unique due to its specific tricyclic structure and the position of the tert-butyl ester group.

Properties

IUPAC Name

tert-butyl 4,8-diazatricyclo[5.2.2.02,6]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-7-10-9-4-5-12(15-6-9)11(10)8-16/h9-12,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONLAKDVNUXGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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